molecular formula C17H19N3 B11586580 N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B11586580
M. Wt: 265.35 g/mol
InChI Key: OBQDAEGSPHBSLW-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a benzimidazole core with a 4-ethylbenzyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Ethylbenzyl Group: The 4-ethylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylic position or on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K2CO3) and a suitable leaving group like a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a pharmaceutical agent.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The 4-ethylbenzyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylbenzyl)-1H-benzimidazol-2-amine: Lacks the methyl group at the 1-position.

    N-(4-methylbenzyl)-1-methyl-1H-benzimidazol-2-amine: Has a methyl group instead of an ethyl group at the 4-position.

    N-(4-ethylphenyl)-1-methyl-1H-benzimidazol-2-amine: Has a phenyl group instead of a benzyl group.

Uniqueness

N-(4-ethylbenzyl)-1-methyl-1H-benzimidazol-2-amine is unique due to the presence of both the 4-ethylbenzyl and 1-methyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C17H19N3/c1-3-13-8-10-14(11-9-13)12-18-17-19-15-6-4-5-7-16(15)20(17)2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

OBQDAEGSPHBSLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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